Regioisomer Scaffold Topology
The compound's core differentiation lies in its 2-piperidinyl substitution pattern. This creates a distinct molecular shape and electronic distribution compared to the more common 4-piperidinyl regioisomer (e.g., N-(2-piperidin-4-ylethyl)acetamide) [1]. The 2-substituted piperidine introduces a chiral center and a unique orientation of the basic nitrogen, which is critical for establishing specific binding interactions. While direct potency data for this exact compound is not publicly available, the broader class of 2-piperidinyl-acetamide derivatives has been validated as privileged scaffolds in drug discovery, particularly in optimizing selectivity and potency for GPCRs and enzymes [2].
| Evidence Dimension | Molecular Topology and Binding Motif |
|---|---|
| Target Compound Data | 2-substituted piperidine scaffold; non-linear, chiral topology |
| Comparator Or Baseline | 4-substituted piperidine scaffold (linear, symmetrical topology) |
| Quantified Difference | Qualitative difference in shape and potential for specific interactions |
| Conditions | Structural comparison; in silico analysis |
Why This Matters
This structural feature is a key differentiator for medicinal chemists exploring novel chemical space, as the 2-substituted isomer offers a distinct vector and binding mode not accessible to the 4-substituted analog.
- [1] BenchChem. (n.d.). N-(2-piperidin-4-ylethyl)acetamide. View Source
- [2] Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(19), 3229-3233. View Source
